![molecular formula C25H43NO B182903 2-[(Octadecylimino)methyl]phenol CAS No. 6947-51-9](/img/structure/B182903.png)
2-[(Octadecylimino)methyl]phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(Octadecylimino)methyl]phenol, also known as OIMP, is a synthetic compound that has gained attention in scientific research due to its potential applications in various fields. OIMP is a phenolic compound that contains a long-chain alkyl group, which makes it highly hydrophobic and lipophilic. This property makes OIMP an ideal candidate for use in drug delivery systems and as a surface-active agent. In
Mecanismo De Acción
The mechanism of action of 2-[(Octadecylimino)methyl]phenol is not fully understood. However, it is believed that the long-chain alkyl group of 2-[(Octadecylimino)methyl]phenol interacts with the hydrophobic regions of cell membranes, leading to membrane disruption and cell death. 2-[(Octadecylimino)methyl]phenol has also been shown to inhibit the activity of enzymes such as acetylcholinesterase and butyrylcholinesterase.
Efectos Bioquímicos Y Fisiológicos
2-[(Octadecylimino)methyl]phenol has been shown to have various biochemical and physiological effects. 2-[(Octadecylimino)methyl]phenol has been shown to have anti-inflammatory and antioxidant properties, which make it a potential candidate for the treatment of various diseases such as Alzheimer's disease, Parkinson's disease, and cancer. 2-[(Octadecylimino)methyl]phenol has also been shown to have antimicrobial properties, which make it a potential candidate for use in the food industry and as a disinfectant.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of 2-[(Octadecylimino)methyl]phenol is its high hydrophobicity and lipophilicity, which make it an ideal candidate for use in drug delivery systems and as a surfactant. 2-[(Octadecylimino)methyl]phenol is also relatively easy to synthesize, and its purity and yield can be improved by using different solvents and reaction conditions. However, one of the limitations of 2-[(Octadecylimino)methyl]phenol is its toxicity, which limits its use in biological systems. 2-[(Octadecylimino)methyl]phenol has also been shown to have limited water solubility, which can limit its use in aqueous systems.
Direcciones Futuras
There are several future directions for the research on 2-[(Octadecylimino)methyl]phenol. One direction is to study the mechanism of action of 2-[(Octadecylimino)methyl]phenol in more detail, which could lead to the development of new drugs and therapies. Another direction is to explore the use of 2-[(Octadecylimino)methyl]phenol in the food industry as a natural preservative and disinfectant. Furthermore, the use of 2-[(Octadecylimino)methyl]phenol in the synthesis of mesoporous materials and as a ligand in coordination chemistry could lead to the development of new materials and technologies. Overall, the research on 2-[(Octadecylimino)methyl]phenol has the potential to lead to significant advancements in various fields.
Métodos De Síntesis
The synthesis of 2-[(Octadecylimino)methyl]phenol involves the reaction of 2-hydroxybenzaldehyde with octadecylamine in the presence of a catalyst. The reaction occurs through a condensation reaction, which leads to the formation of 2-[(Octadecylimino)methyl]phenol. The purity and yield of 2-[(Octadecylimino)methyl]phenol can be improved by using different solvents and reaction conditions.
Aplicaciones Científicas De Investigación
2-[(Octadecylimino)methyl]phenol has been extensively studied in various fields, including drug delivery, surface chemistry, and material science. 2-[(Octadecylimino)methyl]phenol has been used as a surfactant to stabilize emulsions and to enhance the solubility of poorly soluble drugs. 2-[(Octadecylimino)methyl]phenol has also been used as a coating agent for nanoparticles and as a template for the synthesis of mesoporous materials. In addition, 2-[(Octadecylimino)methyl]phenol has been used as a ligand in coordination chemistry and as a chelating agent in metal ion removal.
Propiedades
Número CAS |
6947-51-9 |
|---|---|
Nombre del producto |
2-[(Octadecylimino)methyl]phenol |
Fórmula molecular |
C25H43NO |
Peso molecular |
373.6 g/mol |
Nombre IUPAC |
2-(octadecyliminomethyl)phenol |
InChI |
InChI=1S/C25H43NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-19-22-26-23-24-20-17-18-21-25(24)27/h17-18,20-21,23,27H,2-16,19,22H2,1H3 |
Clave InChI |
VYMOVBJLIRURRI-WCWDXBQESA-N |
SMILES isomérico |
CCCCCCCCCCCCCCCCCCN/C=C/1\C=CC=CC1=O |
SMILES |
CCCCCCCCCCCCCCCCCCN=CC1=CC=CC=C1O |
SMILES canónico |
CCCCCCCCCCCCCCCCCCN=CC1=CC=CC=C1O |
Otros números CAS |
6947-51-9 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Benzo[1,3]dioxol-5-ylmethylene-[1,2,4]triazol-4-yl-amine](/img/structure/B182820.png)
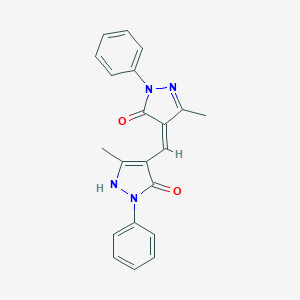
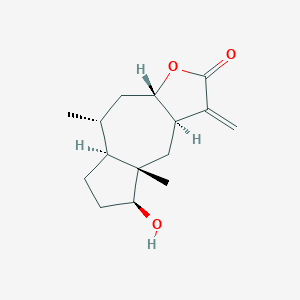
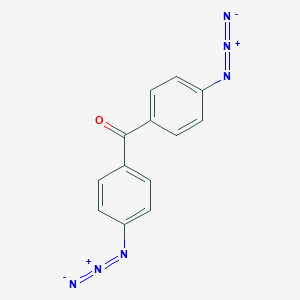
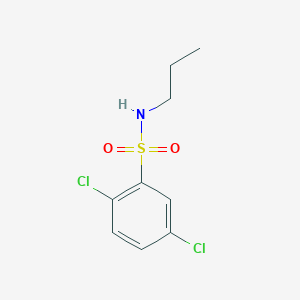
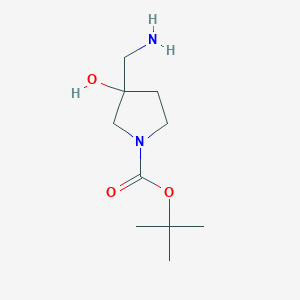
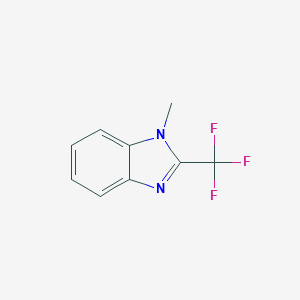
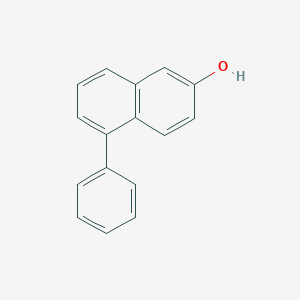

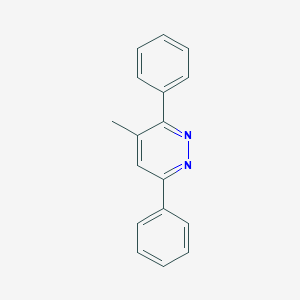
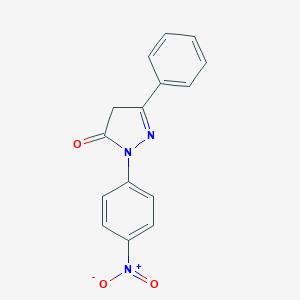
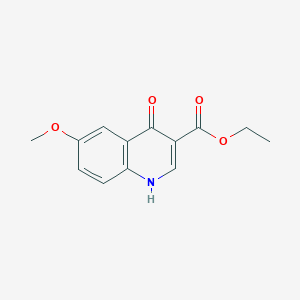
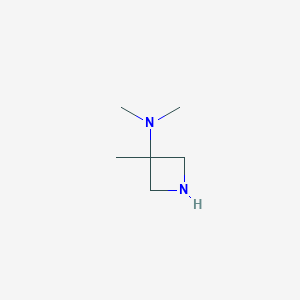
![4-[(2,4-Dimethylphenyl)amino]naphthalene-1,2-dione](/img/structure/B182845.png)